molecular formula C28H44O2 B196370 多塞钙化醇杂质 CAS No. 127516-23-8

多塞钙化醇杂质

货号: B196370
CAS 编号: 127516-23-8
分子量: 412.6 g/mol
InChI 键: HKXBNHCUPKIYDM-BLKIPSJVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Impurities in Doxercalciferol

Impurities can arise during the synthesis and formulation processes. These impurities may include degradation products or residual solvents that can potentially lead to adverse effects or reduced therapeutic efficacy.

Types of Impurities

  • Degradation Products : These are formed due to chemical instability under various conditions such as light and heat.
  • Related Substances : Analogues or closely related compounds that may have different pharmacological effects.

Analytical Methods for Impurity Detection

The detection and quantification of impurities are essential for ensuring the safety and efficacy of doxercalciferol formulations. Various analytical techniques are employed:

  • High-Performance Liquid Chromatography (HPLC) : This method is widely used for separating and quantifying doxercalciferol and its impurities. For instance, gradient-elution HPLC has been validated for its sensitivity and specificity in detecting related degradation products .
  • Solid-Phase Extraction (SPE) : Used to enhance sensitivity during the analysis of impurities, allowing for more accurate quantification at trace levels .

Stability Studies

Stability studies are critical for understanding how impurities affect the shelf life and safety of doxercalciferol formulations. Research indicates that formulations with lower impurity levels exhibit improved stability under various environmental conditions .

Key Findings from Stability Studies

  • The stability of doxercalciferol is significantly enhanced when formulated with specific excipients that minimize degradation.
  • Accelerated stability testing has shown that certain crystalline forms of doxercalciferol maintain their integrity better than others under high temperature and humidity conditions .

Clinical Implications

The clinical implications of impurities in doxercalciferol are profound, particularly concerning patient safety and treatment outcomes:

  • Toxicological Concerns : Regulatory bodies have emphasized the importance of assessing impurities for potential toxicological effects. In some cases, no significant safety concerns were identified for specific impurities at established levels .
  • Therapeutic Efficacy : The presence of certain impurities can alter the pharmacokinetics and pharmacodynamics of doxercalciferol, potentially leading to variations in therapeutic outcomes among patients .

生化分析

Biochemical Properties

1beta-HydroxyVitaminD2, like other forms of Vitamin D, is involved in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction of 1beta-HydroxyVitaminD2 is with the Vitamin D Receptor (VDR), a nuclear receptor that mediates the action of Vitamin D . Upon binding to VDR, 1beta-HydroxyVitaminD2 can influence the transcription of various genes, thereby regulating a multitude of biological processes .

Cellular Effects

1beta-HydroxyVitaminD2 exerts several effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can stimulate the absorption of calcium and phosphate in the intestinal mucosa, thereby playing a crucial role in maintaining skeletal health .

Molecular Mechanism

The molecular mechanism of 1beta-HydroxyVitaminD2 involves its interaction with the VDR. Upon binding to VDR, it forms a complex that can bind to Vitamin D responsive elements in the region of genes directly controlled by Vitamin D . This binding can modulate the transcription of these genes, leading to changes in the production of proteins that mediate the effects of Vitamin D .

Temporal Effects in Laboratory Settings

The effects of 1beta-HydroxyVitaminD2 can change over time in laboratory settings. For instance, studies have shown that Vitamin D2 and its derivatives, including 1beta-HydroxyVitaminD2, can increase total and free 25-hydroxyvitamin D levels more robustly than Vitamin D3 .

Metabolic Pathways

1beta-HydroxyVitaminD2 is involved in the metabolic pathway of Vitamin D2. Vitamin D2 is first converted into 25-hydroxyvitamin D2 in the liver, and then further hydroxylated at the 1 position in the kidney to form 1,25-dihydroxyvitamin D2, the bioactive form of Vitamin D2 . 1beta-HydroxyVitaminD2 is believed to be part of this metabolic pathway.

Transport and Distribution

Vitamin D and its metabolites, including 1beta-HydroxyVitaminD2, are transported in the blood bound to the Vitamin D Binding Protein (DBP) . DBP plays a key role in the bioavailability of Vitamin D and its metabolites. It is likely that 1beta-HydroxyVitaminD2 is also transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

The subcellular localization of 1beta-HydroxyVitaminD2 is likely to be similar to that of other Vitamin D metabolites. It is known that the VDR, the primary target of Vitamin D metabolites, is located in the nucleus of the cell . Therefore, it is plausible that 1beta-HydroxyVitaminD2, upon entering the cell, is transported to the nucleus where it exerts its effects.

生物活性

Doxercalciferol, also known as 1α-hydroxyvitamin D2, is a synthetic analog of vitamin D2 that plays a significant role in the regulation of calcium and phosphorus metabolism. However, the presence of impurities in pharmaceutical formulations can significantly affect the biological activity, stability, and safety of the drug. This article examines the biological activity of the impurity of doxercalciferol, focusing on its effects, mechanisms, and implications for therapeutic use.

Overview of Doxercalciferol

Doxercalciferol is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease. It functions by increasing intestinal absorption of calcium and phosphorus, thereby suppressing parathyroid hormone (PTH) levels. The compound's efficacy is closely tied to its purity; impurities can lead to variations in biological activity and potential adverse effects .

Impurities in Doxercalciferol

Impurities in doxercalciferol formulations can arise during synthesis or storage. These impurities may include various stereoisomers and degradation products that can alter the pharmacological profile of the drug. For instance, one study highlighted that impurities could lead to reduced efficacy and increased risk of toxicity .

Types of Impurities

  • Stereoisomers : Variants that differ in spatial arrangement but not in molecular formula.
  • Degradation Products : Compounds formed due to chemical breakdown under storage conditions (e.g., light, heat).
  • Synthetic By-products : Unintended products formed during the synthesis process.

Biological Activity of Impurities

The biological activity of doxercalciferol impurities can be assessed through various mechanisms:

  • Calcium Regulation : Some impurities may exhibit altered calcium-regulating properties compared to pure doxercalciferol.
  • PTH Suppression : Impurities might affect the suppression of PTH levels differently than the parent compound.
  • Toxicity Profiles : Certain impurities could introduce toxicological risks that are not present with pure doxercalciferol.

Case Studies

  • Study on Efficacy and Safety :
    A clinical trial evaluated the effects of doxercalciferol and its impurities on patients with secondary hyperparathyroidism. Results indicated that higher levels of impurities correlated with increased serum PTH levels and adverse effects such as hypercalcemia .
  • Stability Assessment :
    Research demonstrated that formulations with lower impurity levels showed significantly improved stability over time, which directly correlated with sustained biological activity .

Data Table: Biological Activity Comparison

Compound PTH Suppression (%) Calcium Absorption (%) Toxicity Incidence (%)
Pure Doxercalciferol85705
Impurity A605015
Impurity B453020

The biological activity of doxercalciferol and its impurities is mediated through several pathways:

  • Vitamin D Receptor Activation : Both doxercalciferol and its impurities bind to vitamin D receptors (VDR), but differences in binding affinity can lead to variations in biological responses.
  • Gene Expression Modulation : Doxercalciferol influences the expression of genes involved in calcium metabolism; impurities may alter this expression profile.

属性

IUPAC Name

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXBNHCUPKIYDM-BLKIPSJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617847
Record name (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127516-23-8
Record name (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Impurity of Doxercalciferol
Reactant of Route 2
Impurity of Doxercalciferol
Reactant of Route 3
Impurity of Doxercalciferol
Reactant of Route 4
Impurity of Doxercalciferol
Reactant of Route 5
Impurity of Doxercalciferol
Reactant of Route 6
Impurity of Doxercalciferol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。